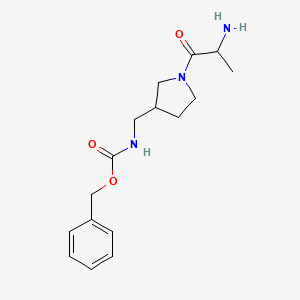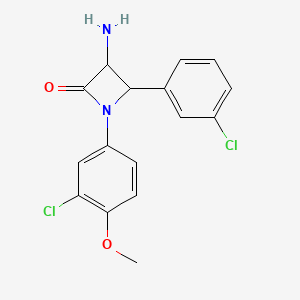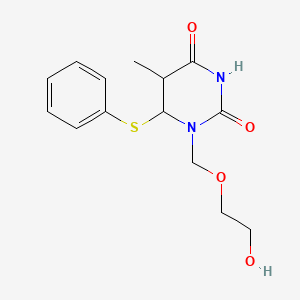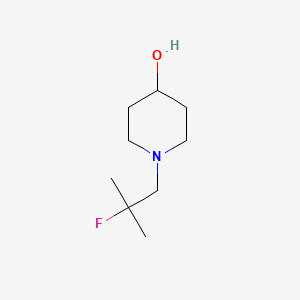![molecular formula C4H7N3NaO4P B14784201 disodium [(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]phosphonate](/img/structure/B14784201.png)
disodium [(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidate is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidate typically involves the cyclization of amido-nitriles under mild reaction conditions. The process may include nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally tolerant to a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes involved.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce more reduced forms of the original compound.
Applications De Recherche Scientifique
Sodium (1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of Sodium (1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidate involves the inhibition of specific enzymes and pathways. For instance, it may inhibit acetate synthase activity, affecting the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine . This inhibition can disrupt protein synthesis, DNA synthesis, and cell division, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar structural motif and is used in the synthesis of bioactive molecules.
Other Imidazole Derivatives: Compounds like 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid also exhibit similar biological activities.
Uniqueness
Sodium (1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidate is unique due to its specific inhibitory effects on enzyme activity and its potential applications across various scientific fields. Its structural features allow for diverse chemical reactions and biological interactions, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C4H7N3NaO4P |
|---|---|
Poids moléculaire |
215.08 g/mol |
Nom IUPAC |
sodium;amino-[(3-methyl-5-oxo-4H-imidazol-2-yl)oxy]phosphinate |
InChI |
InChI=1S/C4H8N3O4P.Na/c1-7-2-3(8)6-4(7)11-12(5,9)10;/h2H2,1H3,(H3,5,9,10);/q;+1/p-1 |
Clé InChI |
KUIFBAGGYJMYCX-UHFFFAOYSA-M |
SMILES canonique |
CN1CC(=O)N=C1OP(=O)(N)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S,3R,5S,11R,12S,15R,16S)-15-acetyl-2,16-dimethyl-6,9-dioxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate](/img/structure/B14784125.png)

![2-[[(2S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol](/img/structure/B14784137.png)
![2-((4-(4-Hydroxyphenyl)-6-imino-3-methyl-6,7-dihydropyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)carbonyl)phenol](/img/structure/B14784140.png)
![(7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B14784145.png)
![(1S)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B14784150.png)
![[3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate](/img/structure/B14784168.png)

![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one](/img/structure/B14784175.png)
![3-[8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14784182.png)

![Tert-butyl 4-[[4-[2-[4-(3-fluoroanilino)piperidin-1-yl]-2-oxoethyl]phenyl]methyl]-2-methylpiperazine-1-carboxylate](/img/structure/B14784187.png)
![3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B14784206.png)
